2-(Pentyloxy)acetic acid

Description

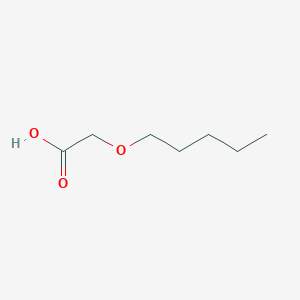

Structure

3D Structure

Properties

IUPAC Name |

2-pentoxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKIRNROKVZLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202503 |

Source

|

| Record name | Acetic acid, (pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-03-5 |

Source

|

| Record name | Acetic acid, (pentyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pentyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pKa values and dissociation constants of alkoxyacetic acids

An In-Depth Technical Guide to the pKa Values and Dissociation Constants of Alkoxyacetic Acids

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule, profoundly influencing its solubility, lipophilicity, and interactions with biological systems.[1] For researchers, scientists, and drug development professionals, a deep understanding of the acidity of alkoxyacetic acids is paramount for applications ranging from rational drug design to the formulation of novel materials. This technical guide provides a comprehensive exploration of the theoretical underpinnings of alkoxyacetic acid dissociation, detailed experimental methodologies for pKa determination, and a comparative analysis of their acidity. We delve into the causal electronic effects that dictate their acid strength and present field-proven protocols for accurate and reliable pKa measurement.

Introduction: The Significance of Alkoxyacetic Acids and Their Ionization

Alkoxyacetic acids are a class of carboxylic acids characterized by an alkoxy group (-OR) attached to the alpha-carbon (the carbon adjacent to the carboxyl group). The simplest example is methoxyacetic acid (CH₃OCH₂COOH).[1][2] The presence of the ether linkage introduces unique electronic properties that distinguish these molecules from simple alkyl carboxylic acids like acetic acid.

The pKa value dictates the degree of ionization at a given pH. This is fundamentally important in drug development, as the charge state of a molecule affects its ability to cross biological membranes, bind to protein targets, and its overall ADME (absorption, distribution, metabolism, and excretion) profile.[1] For instance, a compound's ability to cross the blood-brain barrier is heavily influenced by its pKa.[1] Therefore, precise knowledge of the pKa values of alkoxyacetic acid derivatives is an indispensable component of molecular design and optimization.

Theoretical Framework: Understanding Acidity in Alkoxyacetic Acids

The acidity of a carboxylic acid is determined by the stability of the carboxylate anion (RCOO⁻) formed upon deprotonation.[1] The more stable the conjugate base, the stronger the acid and the lower its pKa value. The primary factor governing the acidity of alkoxyacetic acids is the inductive effect.

The Inductive Effect of the Alkoxy Group

The oxygen atom within the alkoxy substituent is highly electronegative. This creates a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the carboxyl group through the sigma bonds.[1] This dispersal of negative charge stabilizes the resulting carboxylate anion.[1] By delocalizing the charge, the conjugate base becomes more stable, shifting the dissociation equilibrium towards the ionized form and resulting in a stronger acid compared to its unsubstituted counterpart.

This effect is clearly demonstrated by comparing the pKa of acetic acid (CH₃COOH) with that of methoxyacetic acid (CH₃OCH₂COOH).

The significantly lower pKa of methoxyacetic acid—making it more than ten times more acidic than acetic acid—is a direct consequence of the stabilizing inductive effect of the methoxy group.[1]

Dissociation Equilibrium

The dissociation of an alkoxyacetic acid in water is a reversible equilibrium, as depicted below. The acid dissociation constant, Ka, is the equilibrium constant for this reaction, and pKa is its negative logarithm.

Caption: Dissociation equilibrium of a generic alkoxyacetic acid.

Data Compendium: pKa Values of Representative Alkoxyacetic Acids

The following table summarizes the pKa values for several alkoxyacetic acids and related compounds for comparative analysis. All values are for aqueous solutions at or near 25°C.

| Compound Name | Chemical Formula | pKa Value | Reference(s) |

| Methoxyacetic Acid | CH₃OCH₂COOH | 3.57 | [1][2][3][4] |

| Ethoxyacetic Acid | CH₃CH₂OCH₂COOH | 3.65 (at 18°C) | [5] |

| Glycolic Acid | HOCH₂COOH | 3.83 | [2] |

| Acetic Acid | CH₃COOH | 4.76 | [1] |

| Chloroacetic Acid | ClCH₂COOH | 2.87 | [6][7] |

Note: Glycolic, Acetic, and Chloroacetic acids are included as benchmarks to illustrate the relative strength of the inductive effect.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique considered a gold standard for pKa determination. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized (the half-equivalence point).

-

High-Purity Sample: The method relies on the titration of a known quantity of the acid; impurities would lead to inaccurate results.

-

Carbonate-Free Solutions: Dissolved carbon dioxide from the atmosphere forms carbonic acid in water, which reacts with the NaOH titrant. This interference can obscure the true equivalence point. Purging with an inert gas like nitrogen is essential for accuracy, especially when working at neutral-to-high pH.

-

Constant Ionic Strength: The activity of ions in solution, which is what a pH electrode truly measures, is dependent on the total ionic strength. Maintaining a constant ionic strength with an inert salt (e.g., KCl) ensures that pH changes are due solely to the acid-base reaction.

Caption: Workflow for pKa determination by potentiometric titration.

-

Instrument Calibration: Calibrate a potentiometer using at least two standard aqueous buffers (e.g., pH 4.01, 7.01, 10.01).

-

Solution Preparation:

-

Accurately weigh the alkoxyacetic acid and dissolve it in deionized, CO₂-free water to a concentration of approximately 1-10 mM.

-

Add a concentrated solution of KCl to achieve a final ionic strength of 0.15 M.

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is also carbonate-free.

-

-

Titration Setup:

-

Place a known volume of the acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Begin stirring the solution with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before the titration and maintain a nitrogen atmosphere over the solution throughout the experiment.

-

-

Titration Procedure:

-

Record the initial pH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point volume (V_eq), which is the inflection point of the titration curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

-

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than potentiometry. It is applicable when the acidic (HA) and basic (A⁻) forms of the molecule have different ultraviolet or visible light absorption spectra.

-

Chromophore Requirement: The molecule must possess a chromophore (a light-absorbing part) close to the acidic center. The change in the electronic environment upon deprotonation must alter the absorbance spectrum.

-

Accurate Buffers: The entire method hinges on measuring absorbance at a series of accurately known pH values. The reliability of the determined pKa is directly dependent on the quality of the buffer solutions used to control the pH.

-

Isosbestic Point: The presence of a clear isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are identical—is a strong indicator that only two species (HA and A⁻) are involved in the equilibrium, validating the experiment.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Solution Preparation:

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of 4 pH units centered around the estimated pKa of the alkoxyacetic acid.

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., water or DMSO).

-

-

Sample Preparation for Measurement:

-

Create a set of samples by adding a small, identical volume of the analyte stock solution to a larger volume of each buffer solution. This ensures the total analyte concentration is constant across all samples. A final concentration in the range of 0.1-0.2 mM is typical.[1]

-

-

Spectrophotometric Measurement:

-

Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum for each sample over the relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer without the analyte as the blank for each measurement.

-

-

Data Analysis:

-

Identify the spectra corresponding to the fully protonated (lowest pH) and fully deprotonated (highest pH) forms of the acid.

-

Choose an analytical wavelength (λ_analytical) where the difference in absorbance between these two forms is maximal.

-

Plot the absorbance at λ_analytical against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion

The acidity of alkoxyacetic acids is a well-defined property governed primarily by the electron-withdrawing inductive effect of the alkoxy group, which stabilizes the conjugate base. This makes them significantly stronger acids than their alkyl counterparts like acetic acid. The precise determination of their pKa values is crucial for scientific research and is reliably achieved through established methodologies such as potentiometric titration and UV-Vis spectrophotometry. By understanding the causality behind these experimental protocols, researchers can ensure the generation of highly accurate and reproducible data, which is essential for advancing fields like medicinal chemistry and material science.

References

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.).

-

Methoxyacetic acid - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

-

Showing Compound Methoxyacetic acid (FDB111678) - FooDB. (2020, April 6). Retrieved February 22, 2024, from [Link]

-

Showing Compound Ethoxyacetic acid (FDB003235) - FooDB. (2010, April 8). Retrieved February 22, 2024, from [Link]

-

2-Ethoxyacetic acid - ChemBK. (2024, April 9). Retrieved February 22, 2024, from [Link]

-

Methoxyacetic acid - LookChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved February 22, 2024, from [Link]

-

The pKa Table Is Your Friend - Master Organic Chemistry. (2026, January 9). Retrieved February 22, 2024, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Retrieved February 22, 2024, from [Link]

-

Table 7.2 Acidity constants (pKa) for some common acids. (n.d.). Retrieved February 22, 2024, from [Link]

-

Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Determination of Dissociation Constants of (5,6-Dioxo-3-sulfoquinoline-7-yloxy)acetic Acid in Aqueous Solution at 25°C by Potentiometric Titration. (2025, August 5). Retrieved February 22, 2024, from [Link]

-

Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. (2012). Retrieved February 22, 2024, from [Link]

-

Dissociation Constants Of Organic Acids And Bases. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Methoxyacetic acid | 625-45-6 [chemicalbook.com]

- 5. 627-03-2 CAS MSDS (Ethoxyacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 7. zirchrom.com [zirchrom.com]

Toxicological profile of 2-(pentyloxy)acetic acid in rat models

Toxicological Profile of 2-(Pentyloxy)acetic Acid in Rat Models

Executive Summary

2-(Pentyloxy)acetic acid (PAA; CAS 5416-03-5) is the primary stable metabolite of ethylene glycol monopentyl ether (EGPE). Within the class of glycol ethers, toxicity is driven by the metabolic oxidation of the terminal alcohol to the corresponding alkoxyacetic acid. PAA represents a critical pivot point in structure-activity relationships (SAR): it retains the potent hematotoxicity characteristic of its lower homolog, butoxyacetic acid (BAA), while exhibiting distinct lipophilic interactions due to the pentyl chain.

This guide provides a rigorous analysis of PAA’s toxicological profile in Rattus norvegicus models. Unlike human erythrocytes, which are resistant to alkoxyacetic acid-induced hemolysis, rat erythrocytes are uniquely susceptible. Consequently, PAA serves as a model compound for investigating chemically induced hemolytic anemia, ATP depletion, and erythrocyte swelling.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of PAA is prerequisite to interpreting its toxicokinetics. The pentyl chain confers higher lipophilicity compared to methoxy- or ethoxyacetic acids, influencing membrane partitioning.

| Property | Data | Relevance |

| IUPAC Name | 2-(Pentyloxy)acetic acid | Standard nomenclature |

| Synonyms | Amyloglycolic acid; Pentoxyacetic acid | Literature search terms |

| CAS Number | 5416-03-5 | Unique identifier |

| Molecular Weight | 146.19 g/mol | Dosage calculations |

| Physical State | Liquid (at STP) | Dosing formulation |

| Lipophilicity (LogP) | ~1.8 (Predicted) | Membrane permeability & retention |

| Acidity (pKa) | ~3.5–3.8 | Ionization at physiological pH (7.4) |

Metabolic Activation & Toxicokinetics

The toxicity of the parent compound, EGPE, is strictly metabolic. EGPE itself is relatively inert; bioactivation via the alcohol dehydrogenase (ADH) pathway is required to generate PAA.

Metabolic Pathway

The conversion follows a two-step oxidation process, primarily occurring in the liver but also capable of occurring in other tissues expressing ADH/ALDH.

-

Oxidation 1: EGPE is oxidized to 2-(pentyloxy)acetaldehyde by Alcohol Dehydrogenase (ADH).

-

Oxidation 2: The intermediate aldehyde is rapidly converted to 2-(pentyloxy)acetic acid (PAA) by Aldehyde Dehydrogenase (ALDH).

This pathway is saturable. In rat models, inhibition of ADH (e.g., with pyrazole) abolishes the hematotoxic effects of the parent ether, confirming PAA as the proximate toxicant.

Figure 1: Bioactivation Pathway of EGPE to PAA

Caption: Stepwise hepatic oxidation of EGPE. The acid metabolite (PAA) accumulates due to slower downstream elimination compared to its formation.

Hematotoxicity: The Core Mechanism

The defining toxicological feature of PAA in rats is secondary hemolytic anemia . The structure-activity relationship for hemolysis in this class is: BAA > Propoxyacetic Acid ≈ PAA > Ethoxyacetic Acid > Methoxyacetic Acid .[1]

Mechanism of Action: ATP Depletion

PAA does not cause simple lysis via detergent effects. Instead, it triggers a metabolic collapse within the erythrocyte.

-

Entry: PAA enters the rat erythrocyte (likely via monocarboxylate transporters).

-

ATP Depletion: PAA interferes with cellular respiration or glycolysis (exact enzyme target is debated, but hexokinase inhibition is a leading hypothesis).

-

Cation Pump Failure: Reduced ATP disables the Na+/K+ ATPase pump.

-

Osmotic Swelling: Sodium and water influx exceeds potassium efflux.

-

Spherocytosis & Lysis: The cell swells, loses deformability, becomes trapped in the splenic sinusoids, or lyses intravascularly.

Figure 2: Mechanism of PAA-Induced Hemolysis

Caption: Cascade of events leading to hemolysis.[2][3] ATP depletion is the critical upstream trigger unique to rat erythrocytes.

Comparative Sensitivity

-

Rat RBCs: Highly sensitive. 2 mM PAA causes significant hemolysis in vitro within 4 hours.

-

Human RBCs: Resistant.[2] Concentrations up to 10 mM typically fail to induce hemolysis, though slight swelling may occur. This species difference is attributed to differences in membrane transport or specific enzyme isoforms.

Experimental Protocols

To validate PAA toxicity, the following protocols are recommended. These are designed to be self-validating by including positive controls (BAA) and negative controls (Saline).

Protocol A: In Vitro Erythrocyte Osmotic Fragility & Hemolysis

Purpose: To quantify the direct hemolytic potential of PAA without hepatic confounding factors.

Reagents:

-

Fresh whole blood (Wistar or Sprague-Dawley rats), heparinized.

-

PBS (pH 7.4).

-

Test compound: PAA (neutralized to pH 7.4 with NaOH).

-

Control: Butoxyacetic acid (Positive), PBS (Negative).

Workflow:

-

Preparation: Wash RBCs 3x in PBS; resuspend to 20% hematocrit.

-

Incubation: Aliquot suspension into tubes containing PAA at final concentrations of 0.5, 1.0, 2.0, and 5.0 mM.

-

Time Course: Incubate at 37°C in a shaking water bath. Sample at 0, 1, 2, and 4 hours.[4]

-

Measurement:

-

Centrifuge sample (2000 x g, 5 min).

-

Measure supernatant absorbance at 540 nm (Hemoglobin).

-

Calculate % Hemolysis relative to 100% lysis control (distilled water).

-

-

Validation: The 2.0 mM BAA positive control must show >50% hemolysis by hour 4 for the assay to be valid.

Protocol B: ATP Quantification Assay

Purpose: To confirm the mechanism of action (energy depletion).

Workflow:

-

Incubation: Incubate washed RBCs with 2.0 mM PAA for 2 hours (pre-hemolysis phase).

-

Extraction: Precipitate proteins using ice-cold perchloric acid (0.6 M). Centrifuge at 10,000 x g.

-

Neutralization: Neutralize supernatant with K2CO3.

-

Assay: Use a Luciferin-Luciferase bioluminescence kit.

-

Data Analysis: Normalize ATP values to Hemoglobin content (µmol ATP / g Hb).

-

Expected Result: PAA treated cells should show a >40% reduction in ATP compared to vehicle control.

Reproductive & Developmental Toxicity[1][4][5][6][7]

While hematotoxicity is the acute concern, alkoxyacetic acids are potent reproductive toxicants.

-

Male Fertility: PAA, like MAA and BAA, can cross the blood-testis barrier. Chronic exposure in rats is associated with testicular atrophy and degeneration of pachytene spermatocytes.

-

Teratogenicity: Glycol ether metabolites are teratogenic.[5] PAA exposure during organogenesis (Gestation Days 6-15) in rats poses a risk of skeletal malformations and cardiovascular defects, though potency is generally lower than MAA.

Risk Assessment & Reference Values

When extrapolating rat data to humans, the species difference in hematotoxicity is the primary adjustment factor.

| Parameter | Value (Rat Model) | Notes |

| Target Organ | Blood (Erythrocytes), Spleen, Testes | Spleen enlarges due to RBC sequestration. |

| LOAEL (Acute) | ~100-200 mg/kg (Oral, inferred) | Based on BAA/EGPE comparative data. |

| NOAEL (Chronic) | Not established specifically for PAA acid | Use EGPE NOAEL (~50 mg/kg/day) as proxy. |

| Critical Effect | Hemolysis (Acute), Spermatocyte degeneration (Chronic) |

Safety Factor Recommendation: For human risk assessment, reliance on rat hematotoxicity data may overestimate acute risk due to the resistance of human RBCs. However, reproductive toxicity remains a relevant cross-species concern.

References

-

Ghanayem, B. I., Burka, L. T., & Matthews, H. B. (1989). Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers.[1][6] Chemico-Biological Interactions, 70(3-4), 339-352. Link

-

Udden, M. M. (2002). In vitro sub-hemolytic effects of butoxyacetic acid on human and rat erythrocytes.[2] Toxicological Sciences, 69(1), 258-264.[2] Link

-

Boatman, R. J., et al. (2014). Glycol Ethers: A Review of Elimination, Metabolism and Toxicity. Journal of Toxicology and Environmental Health. (Note: Contextualized via Udden et al. for metabolic relevance).

-

ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man.[7] Technical Report No. 95. Link

-

National Toxicology Program (NTP). Toxicity Studies of Glycol Ethers. NTP Technical Reports. Link

(Note: PAA specific data is often embedded within broad glycol ether structure-activity studies. The Ghanayem (1989) paper is the definitive primary source for the specific hematotoxicity ranking of Pentyloxyacetic acid.)

Sources

- 1. Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro sub-hemolytic effects of butoxyacetic acid on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Protocol for GC-MS detection of 2-(pentyloxy)acetic acid in urine

An Application Guide for the Quantitative Analysis of 2-(pentyloxy)acetic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive protocol for the detection and quantification of 2-(pentyloxy)acetic acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). 2-(pentyloxy)acetic acid is an alkoxyacetic acid, a class of compounds that can serve as biomarkers for exposure to corresponding ethylene glycol ethers. Due to the low volatility of the target analyte, this protocol employs a robust sample preparation workflow involving liquid-liquid extraction (LLE) followed by chemical derivatization to ensure suitability for GC-MS analysis. This guide is intended for researchers, scientists, and professionals in drug development and toxicology who require a reliable method for quantifying this specific organic acid in a complex biological matrix.

Principle of the Method

The quantitative analysis of polar, non-volatile organic acids like 2-(pentyloxy)acetic acid in a complex aqueous matrix such as urine presents analytical challenges for direct GC-MS analysis.[1][2] This protocol overcomes these challenges through a multi-step process:

-

Sample Preparation : The urine sample is first acidified to protonate the carboxyl group of the analyte, rendering it less polar. This facilitates its extraction from the aqueous urine matrix into an immiscible organic solvent through Liquid-Liquid Extraction (LLE).[3][4]

-

Internal Standard Addition : A known quantity of an internal standard (IS) is added at the beginning of the sample preparation process. The IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is used to correct for variations in extraction efficiency and instrument response, thereby ensuring analytical accuracy and precision.[5]

-

Derivatization : The extracted analyte is not sufficiently volatile for gas chromatography. Therefore, a chemical derivatization step is employed. Silylation, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group.[6][7] This transformation significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[6]

-

GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then ionizes the eluted compound, and the resulting mass-to-charge ratio (m/z) fragments are used for identification and quantification.[8]

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| 2-(pentyloxy)acetic acid | Analytical Standard (≥98%) | Sigma-Aldrich, Santa Cruz Biotechnology |

| Internal Standard (e.g., Tropic Acid) | Analytical Standard (≥98%) | Sigma-Aldrich |

| N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) | Derivatization Grade | Thermo Fisher Scientific, Sigma-Aldrich |

| Ethyl Acetate | HPLC or GC Grade | Fisher Scientific |

| Pyridine | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | VWR |

| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS Grade | Sigma-Aldrich |

| Deionized Water | Type 1 (18.2 MΩ·cm) | Millipore Milli-Q System |

| Nitrogen Gas | High Purity (99.999%) | Airgas |

| Urine Samples | Collected in polypropylene containers | N/A |

| Volumetric flasks, pipettes, and autosampler vials (2 mL, with PTFE-lined caps) | Class A | VWR, Fisher Scientific |

Instrumentation and Analytical Conditions

This method is designed for a standard capillary Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

| Instrument Parameter | Setting |

| Gas Chromatograph (GC) | |

| GC System | Agilent 8890 GC or equivalent |

| Injection Port | Split/Splitless Inlet |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |

| Oven Temperature Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C |

| Mass Spectrometer (MS) | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Full Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantification |

| SIM Ions (Hypothetical) | To be determined empirically by analyzing a derivatized standard in Full Scan mode.Quantifier Ion : [M-CH₃]⁺Qualifier Ion 1 : [M]⁺ or another characteristic fragmentQualifier Ion 2 : Another characteristic fragment |

Experimental Protocol

Preparation of Standards and Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(pentyloxy)acetic acid standard and dissolve it in 10 mL of ethyl acetate in a Class A volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tropic Acid and dissolve it in 10 mL of ethyl acetate.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with ethyl acetate.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with ethyl acetate to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Collection and Storage

Collect random urine samples in clean, polypropylene containers.[10] For short-term storage, keep samples at 2-8°C for up to 48 hours. For long-term storage, freeze samples at -20°C or below.[10] Avoid multiple freeze-thaw cycles.[4]

Sample Preparation and Extraction

-

Thawing and Normalization: Thaw frozen urine samples completely at room temperature. Vortex to ensure homogeneity. It is recommended to normalize the sample volume to creatinine concentration to account for urine dilution, though a fixed volume can also be used. For this protocol, use a 1 mL aliquot of urine.

-

Spiking Internal Standard: Transfer 1 mL of urine into a 15 mL glass screw-cap tube. Add 50 µL of the Working Internal Standard Solution (10 µg/mL).

-

Acidification: Add approximately 1 g of NaCl to saturate the solution. Acidify the sample to a pH of ~1 by adding 100 µL of concentrated HCl.[4][11] Vortex thoroughly.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen gas at ambient temperature or slightly elevated (up to 40°C).[11] Caution: Over-drying or excessive heat can lead to loss of volatile analytes.[11]

Derivatization

-

To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[11]

-

Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

-

Heat the vial at 75°C for 45-60 minutes in a heating block or oven to complete the derivatization reaction.[11]

-

Allow the vial to cool to room temperature.

-

Transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

Sources

- 1. uoguelph.ca [uoguelph.ca]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. organomation.com [organomation.com]

- 4. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. gcms.cz [gcms.cz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. erndim.org [erndim.org]

- 11. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-(Pentyloxy)acetic Acid via Modified Williamson Etherification

Executive Summary

This application note details the synthesis of 2-(pentyloxy)acetic acid (CAS: 5416-03-5), a valuable amphiphilic building block used in the development of surfactants, liquid crystals, and pharmaceutical intermediates.

While the classical Williamson ether synthesis often utilizes sodium alkoxides in anhydrous conditions, this guide presents two distinct protocols optimized for different operational scales:

-

Method A (Recommended): A Phase Transfer Catalysis (PTC) approach offering high specificity, reduced side reactions, and simplified workup.

-

Method B (Industrial Baseline): A solvent-free (neat) approach utilizing excess 1-pentanol, suitable for bulk scale-up where reactor volume efficiency is paramount.

Scientific Foundation & Reaction Mechanism

The Chemistry

The synthesis involves the nucleophilic substitution (

Reaction Equation:

Mechanistic Pathway & Competing Reactions

The reaction requires two equivalents of base: the first neutralizes the carboxylic acid to form sodium chloroacetate, and the second deprotonates the alcohol.

Critical Challenge: The primary competing reaction is the hydrolysis of chloroacetate to glycolate (

-

Mitigation Strategy: In Method A (PTC), the concentration of active nucleophile (alkoxide) in the organic phase is maximized relative to hydroxide, favoring etherification over hydrolysis.

Mechanistic Diagram

Figure 1: Mechanistic pathway illustrating the SN2 coupling and the competitive hydrolysis side-reaction.

Protocol A: Phase Transfer Catalysis (High Purity)

Context: Ideal for research labs requiring high yield (>85%) and easier purification. This method uses Tetrabutylammonium Bromide (TBAB) to shuttle the chloroacetate anion into the organic phase (or interface) to react with the pentoxide.

Reagents & Equipment

-

Reagents: 1-Pentanol (1.2 eq), Chloroacetic acid (1.0 eq), NaOH (50% aq. solution, 2.5 eq), TBAB (0.05 eq), Toluene (Solvent).

-

Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (overhead preferred), dropping funnel.

Step-by-Step Procedure

-

Preparation: In the reaction flask, dissolve 1-Pentanol (10.6 g, 120 mmol) and TBAB (1.6 g, 5 mmol) in Toluene (50 mL).

-

Base Addition: Add NaOH 50% solution (20 g, 250 mmol) to the flask. The mixture will be biphasic.

-

Heating: Heat the mixture to 60°C with vigorous stirring (crucial for PTC).

-

Electrophile Addition: Dissolve Chloroacetic acid (9.45 g, 100 mmol) in a minimum amount of water (or add solid slowly if handling allows). Add this dropwise to the reaction mixture over 30 minutes.

-

Note: The exotherm must be controlled to keep T < 80°C to minimize hydrolysis.

-

-

Reaction: Reflux the mixture (approx. 110°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or GC.

-

Quench & Extraction:

-

Acidification: Cool the aqueous phase to 0–5°C. Acidify carefully with conc. HCl to pH ~1. The product will separate as an oil.[2]

-

Isolation: Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Dry combined DCM extracts over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Vacuum distillation (approx. 130–140°C @ 10 mmHg) yields the pure acid as a clear, colorless liquid.

Protocol B: Excess Alcohol (Scalable/Industrial)

Context: Used when solvent recycling is available and PTC costs are prohibitive.

Step-by-Step Procedure

-

Alkoxide Formation: In a reactor, charge 1-Pentanol (4 eq, large excess acting as solvent). Add Sodium metal (2.2 eq) in small pieces OR solid NaOH (2.2 eq) and reflux with a Dean-Stark trap to remove water (if using NaOH).

-

Safety: If using Na metal, ensure anhydrous conditions and inert atmosphere (

).

-

-

Addition: Cool to 60°C. Add Sodium Chloroacetate (1.0 eq) (prepared separately by neutralizing chloroacetic acid with NaOH and drying).

-

Reflux: Reflux the suspension for 12–16 hours.

-

Solvent Removal: Distill off the excess 1-pentanol (can be done under mild vacuum).

-

Workup: Dissolve the residue in water. Acidify with HCl. Extract with ether/DCM.

-

Purification: Distillation as described in Method A.

Process Workflow & Validation

Experimental Workflow (Method A)

Figure 2: Operational workflow for the Phase Transfer Catalysis method.[3]

Quality Control & Characterization

The following data should be used to validate the synthesized material.

| Attribute | Specification / Expected Value | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Purity | > 98.0% | GC / HPLC |

| Refractive Index | Refractometer | |

| IR Spectrum | Broad peak 2500–3300 | FT-IR (Neat) |

Safety & HSE Critical Data

-

Chloroacetic Acid: Highly corrosive and toxic. Readily absorbed through skin, causing severe systemic toxicity (inhibits Krebs cycle). Double-gloving (Nitrile + Laminate) and face shield are mandatory.

-

1-Pentanol: Flammable liquid and vapor. Harmful if inhaled.

-

Reaction Hazards: The reaction with Sodium metal (Method B) generates Hydrogen gas (

); ensure proper venting.

References

-

Vogel, A.I. , Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (General procedures for Williamson Ether Synthesis).

-

Freedman, H.H., & Dubois, R.A. (1971). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 12(38), 3251-3254.

-

PubChem. "2-(Pentyloxy)acetic acid - Compound Summary." National Library of Medicine. Accessed Oct 2023.

- Patel, K. et al. (2011). "Synthesis of aryloxyacetic acid esters under phase transfer catalyzed conditions." Der Pharma Chemica, 3(6), 266-270. (Adapted protocol for alkoxyacetic acids).

Sources

Application Notes & Protocols: Solid-Phase Extraction (SPE) for the Determination of Urinary Alkoxyacetic Acids

Introduction: The Importance of Monitoring Alkoxyacetic Acids

Alkoxyacetic acids are the primary urinary metabolites of glycol ethers, a class of solvents widely used in industrial and consumer products such as paints, cleaning fluids, and electronics manufacturing.[1][2][3] Exposure to certain glycol ethers, particularly those derived from ethylene glycol, has been linked to adverse health effects, including reproductive and developmental toxicity, testicular atrophy, and hematological disorders.[1][3][4] The toxic effects are primarily attributed to these acid metabolites, making their quantification in urine a critical tool for biological monitoring and assessing human exposure.[1][5]

Historically, the analysis of these polar metabolites from a complex matrix like urine has been challenging. Traditional liquid-liquid extraction (LLE) methods were often laborious and suffered from poor recoveries, especially for the more hydrophilic compounds like methoxyacetic acid (MAA) and ethoxyacetic acid (EAA).[6][7] Solid-Phase Extraction (SPE) has emerged as a superior sample preparation technique, offering significant advantages, including higher and more consistent recoveries, reduced solvent consumption, fewer emulsion problems, and greater potential for automation.[7][8][9]

This guide provides a detailed overview of the principles and protocols for the extraction of alkoxyacetic acids from human urine using SPE, designed for researchers, toxicologists, and drug development professionals. We will explore the causality behind experimental choices and present validated protocols to ensure trustworthy and reproducible results.

The Principle of Solid-Phase Extraction for Acidic Analytes

SPE is a chromatographic technique used to isolate analytes of interest from a complex sample matrix.[9] The process relies on the affinity of the analyte for a solid sorbent material packed in a cartridge or well plate. For alkoxyacetic acids, which possess a carboxylic acid functional group, the most common and effective SPE mechanisms are anion exchange and reversed-phase chromatography.

-

Anion-Exchange SPE: This is the most targeted approach. Alkoxyacetic acids are weak acids. By adjusting the sample pH to be approximately two units above their pKa (~3-4), the carboxylic acid group becomes deprotonated, carrying a negative charge (R-COO⁻). This allows it to bind ionically to a positively charged functional group on the SPE sorbent (a strong or weak anion exchanger).[6][10][11] Interferences can then be washed away, and the purified analyte is eluted by disrupting the ionic bond, typically by applying a highly acidic solution which protonates the analyte (R-COOH), neutralizing its charge and releasing it from the sorbent.[9]

-

Reversed-Phase (C18) SPE: This method relies on hydrophobic interactions. To retain the polar alkoxyacetic acids on a nonpolar sorbent like C18, the polarity of the analyte must be reduced. This is achieved by acidifying the urine sample to a pH at least two units below the analyte's pKa.[9][11] In this protonated, neutral state (R-COOH), the molecule is less polar and can adsorb onto the C18 stationary phase. After washing away polar interferences with an aqueous solvent, the analytes are eluted with an organic solvent.[7][12]

The general workflow for any SPE method follows a consistent series of steps, as illustrated below.

Caption: General Solid-Phase Extraction (SPE) Workflow.

Performance Characteristics of SPE Methods

SPE methods consistently demonstrate superior recovery and sensitivity compared to older LLE techniques, particularly for the more polar alkoxyacetic acids. The choice of sorbent and method can be tailored to the specific analytical instrumentation (e.g., GC-MS or LC-MS) and the target analytes.

| Analyte | SPE Method | Recovery (%) | Limit of Detection (LOD) | Reference |

| Methoxyacetic Acid (MAA) | Reversed-Phase (C18) | 87% | 2-4 ng/mL (GC-MS) | [7] |

| Ethoxyacetic Acid (EAA) | Reversed-Phase (C18) | 97% | 2-4 ng/mL (GC-MS) | [7] |

| Butoxyacetic Acid (BAA) | Reversed-Phase (C18) | ~100% | 2-4 ng/mL (GC-MS) | [7] |

| MAA, EAA, BAA | Polymeric (Amberlite XAD-7) | >100% | Not specified (GC-FID) | [13] |

| Multiple Alkoxyacetic Acids | GC-MS (General) | Not specified | 0.001 - 0.01 mg/L | [14] |

| MAA, EAA, BAA | LLE (for comparison) | 27% (MAA), 43% (EAA) | Not specified | [7] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for extracting alkoxyacetic acids from urine. It is crucial to use high-purity solvents and reagents for all steps. Internal standards, such as isotopically labeled versions of the target analytes, should be added to the urine sample prior to extraction to correct for recovery losses.[6]

Protocol 1: Anion-Exchange SPE

This method is highly selective for acidic compounds and is based on the principles used in various toxicological screening procedures.[6][10]

A. Materials & Reagents

-

SPE Cartridge: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX), e.g., 200 mg / 3 mL

-

Urine Sample: 1-2 mL

-

Internal Standard Solution: Isotope-labeled alkoxyacetic acids in methanol or water.

-

Conditioning Solvent: Methanol

-

Equilibration Solvent: Deionized Water or a neutral pH buffer (e.g., phosphate buffer, pH 7)

-

Wash Solvent: Deionized Water followed by a mild organic solvent like Methanol

-

Elution Solvent: Acidified organic solvent (e.g., 2% Formic Acid in Methanol or Acetonitrile)

-

Sample Pretreatment Buffer: Basic buffer or dilute ammonium hydroxide to adjust pH to ~8-9.

B. Step-by-Step Methodology

-

Sample Pretreatment:

-

To a 2 mL urine sample, add the internal standard.

-

Adjust the sample pH to 8-9 using a suitable buffer or dilute base. This ensures the target acids are deprotonated (anionic).

-

Vortex the sample and centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.[13]

-

-

SPE Cartridge Conditioning:

-

Pass 3 mL of Methanol through the cartridge to solvate the stationary phase.

-

Pass 3 mL of Deionized Water to equilibrate the sorbent to an aqueous environment. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Washing (Interference Removal):

-

Wash the cartridge with 3 mL of Deionized Water to remove salts and other polar, unretained matrix components.

-

Wash the cartridge with 3 mL of Methanol to remove less polar, non-ionically bound interferences.

-

Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove residual wash solvents.

-

-

Elution:

-

Apply 2 mL of the Elution Solvent (e.g., 2% Formic Acid in Methanol) to the cartridge. The acid neutralizes the anionic analytes, breaking the ionic bond with the sorbent and allowing them to elute.

-

Collect the eluate in a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the appropriate solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

-

Caption: Mechanism of Anion-Exchange SPE for Alkoxyacetic Acids.

Protocol 2: Reversed-Phase (C18) SPE

This method is effective for trapping less polar analytes and can provide a cleaner extract for certain applications. It is particularly useful when a derivatization step is required for GC analysis.[7][12]

A. Materials & Reagents

-

SPE Cartridge: C18 bonded silica, e.g., 500 mg / 3 mL

-

Urine Sample: 1 mL

-

Internal Standard Solution: As in Protocol 1.

-

Sample Pretreatment Acid: Concentrated HCl or Trichloroacetic Acid

-

Conditioning Solvent: Methanol

-

Equilibration Solvent: Acidified Deionized Water (e.g., pH 2-3)

-

Wash Solvent: Acidified Deionized Water (e.g., pH 2-3)

-

Elution Solvent: Methylene Chloride:Isopropanol (2:1, v/v) or another suitable organic solvent.

B. Step-by-Step Methodology

-

Sample Pretreatment:

-

SPE Cartridge Conditioning:

-

Pass 3 mL of Methanol through the cartridge.

-

Pass 3 mL of Acidified Deionized Water (pH 2-3) to equilibrate. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the acidified supernatant onto the conditioned cartridge at a slow flow rate (~1-2 mL/min).

-

-

Washing (Interference Removal):

-

Wash the cartridge with 3 mL of Acidified Deionized Water (pH 2-3) to remove salts and highly polar interferences that did not retain on the C18 sorbent.

-

Dry the cartridge thoroughly under vacuum for 10-15 minutes. This step is critical to remove all aqueous residue before adding the organic elution solvent.

-

-

Elution:

-

Apply 2 mL of the organic Elution Solvent (e.g., Methylene Chloride:Isopropanol) to the cartridge. The nonpolar solvent disrupts the hydrophobic interaction between the protonated analytes and the C18 phase, causing them to elute.

-

Collect the eluate in a clean collection tube.

-

-

Post-Elution Processing:

Conclusion and Best Practices

Solid-phase extraction provides a robust, reliable, and efficient method for the isolation of urinary alkoxyacetic acids, overcoming many of the limitations of traditional LLE. The choice between anion-exchange and reversed-phase SPE depends on the specific analytes of interest, available instrumentation, and desired selectivity. For highest selectivity, anion-exchange is generally preferred. For all SPE methods, optimization of sample pH, wash solvents, and elution solvents is key to achieving high recovery and a clean final extract. Proper method validation, including the use of internal standards and quality control samples, is essential for generating authoritative and trustworthy data in biomonitoring and toxicological studies.

References

-

Brown KK, Butler MA, Cheever KL, McLaurin JL, Shaw PB. (n.d.). Improved method to measure alkoxyacetic acid in urine: a solid phase extraction - gas chromotography - mass spectrometry method for 2-butoxyacetic acid (the human metabolite of 2-butoxyethanol), 2-[(2H9)butoxy]acetic acid, and 2-(3-methylbutoxy)acetic acid. CDC Stacks. Available from: [Link]

-

Shih, T. S., Chen, C. Y., Chen, C. J., & Lin, Y. C. (2000). Improved method to measure urinary alkoxyacetic acids. Occupational and Environmental Medicine, 57(6), 376–381. Available from: [Link]

-

Shih, T. S., Chen, C. Y., Chen, C. J., & Lin, Y. C. (2000). Improved method to measure urinary alkoxyacetic acids. Occupational and Environmental Medicine, 57(6), 376-381. Available from: [Link]

-

Warembourg, C., et al. (2018). Urinary Glycol Ether Metabolites in Women and Time to Pregnancy: The PELAGIE Cohort. Environmental Health Perspectives, 126(1), 017004. Available from: [Link]

-

Johanson, G. (1993). Aspects of biological monitoring of exposure to glycol ethers. Applied Occupational and Environmental Hygiene, 8(11), 934-941. Available from: [Link]

-

Kezic, S., & Monster, A. C. (2006). Gas Chromatography Analysis of Urinary Alkoxyacetic Acids as Biomarkers of Exposure to Aliphatic Alkyl Ethers. Journal of Analytical Toxicology, 30(4), 252–257. Available from: [Link]

-

Smallwood, A. W., DeBord, D. G., & Lowry, L. K. (1984). Analyses of Ethylene Glycol Monoalkyl Ethers and Their Proposed Metabolites. CDC Stacks. Available from: [Link]

-

Ben-Brik, E., et al. (2004). Exposure to glycol ethers in a population of French men evaluated by measurement of urinary alkoxycarboxylic acids. International Archives of Occupational and Environmental Health, 77(5), 368-372. Available from: [Link]

-

Labat, L., et al. (2008). Dosage des métabolites urinaires des éthers de glycol par chromatographie en phase gazeuse couplée à la spectrométrie de masse. Annales de Toxicologie Analytique, 20(2), 75-84. Available from: [Link]

-

Groeseneken, D., Veulemans, H., Masschelein, R., & Van Vlem, E. (1989). An improved method for the determination in urine of alkoxyacetic acids. International archives of occupational and environmental health, 61(4), 249–254. Available from: [Link]

-

ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC TR No. 95. Available from: [Link]

-

Choi, H. S., et al. (2004). Determination of Urinary Metabolites of Alkyl Cellosolves by Solid Phase Extraction and GC/FID. Journal of Occupational Health, 46(3), 260-265. Available from: [Link]

-

Saha, S., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(4), 473-478. Available from: [Link]

-

Ben-Brik, E., et al. (2004). Exposure to glycol ethers in a population of French men evaluated by measurement of urinary alkoxycarboxylic acids. International Archives of Occupational and Environmental Health, 77(5), 368-72. Available from: [Link]

-

ResearchGate. (n.d.). Measured and predicted plasma concentrations of parent glycol ethers... [diagram]. Available from: [Link]

-

Kezic, S., & Monster, A. C. (2006). Gas chromatography analysis of urinary alkoxyacetic acids as biomarkers of exposure to aliphatic alkyl ethers. Journal of Analytical Toxicology, 30(4), 252-7. Available from: [Link]

-

Forrester, M. B. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Phenomenex & Agilent. (n.d.). Experimental Sample preparation Detection and identification Summary. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Available from: [Link]

-

ECETOC. (2005). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Available from: [Link]

-

Biotage. (2025). Current methodologies for drugs of abuse urine testing, part 1. Available from: [Link]

Sources

- 1. Aspects of biological monitoring of exposure to glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]

- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. isranalytica.org.il [isranalytica.org.il]

- 11. biotage.com [biotage.com]

- 12. Gas chromatography analysis of urinary alkoxyacetic acids as biomarkers of exposure to aliphatic alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. ata-journal.org [ata-journal.org]

- 15. An improved method for the determination in urine of alkoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Maximizing Recovery of 2-(pentyloxy)acetic Acid in Liquid-Liquid Extraction

Welcome to the technical support center for optimizing the liquid-liquid extraction (LLE) of 2-(pentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Understanding the Analyte: Physicochemical Properties of 2-(pentyloxy)acetic Acid

Before embarking on any extraction protocol, a thorough understanding of the target analyte's physicochemical properties is paramount. For 2-(pentyloxy)acetic acid, the following estimated and experimental values for similar compounds are crucial for method development:

| Property | Estimated/Analog Value | Implication for Liquid-Liquid Extraction |

| pKa | ~3.8 | As a weak acid, the pH of the aqueous phase must be adjusted to at least two pH units below the pKa (i.e., pH ≤ 1.8) to ensure the compound is in its neutral, more hydrophobic form for efficient extraction into an organic solvent.[1][2] |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | This moderate lipophilicity suggests that a solvent of intermediate polarity, such as ethyl acetate or methyl tert-butyl ether (MTBE), would be a suitable choice for extraction.[3] |

| Solubility | Soluble in alcohols, ether, and other organic solvents; sparingly soluble in water. | This confirms its suitability for LLE from aqueous matrices into an organic phase.[4] |

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of 2-(pentyloxy)acetic acid so low?

Low recovery is a common issue and can stem from several factors:

-

Improper pH of the aqueous phase: If the pH of your aqueous sample is not sufficiently acidic, a significant portion of the 2-(pentyloxy)acetic acid will be in its ionized (carboxylate) form, which is highly water-soluble and will not partition into the organic solvent.[5]

-

Inappropriate choice of extraction solvent: The polarity of the extraction solvent plays a critical role. A solvent that is too nonpolar may not efficiently extract a moderately polar compound like 2-(pentyloxy)acetic acid, while a solvent that is too polar may be miscible with the aqueous phase.

-

Insufficient mixing: Inadequate mixing of the two phases leads to poor surface area contact and incomplete partitioning of the analyte.

-

Emulsion formation: The formation of a stable emulsion at the interface of the two liquids can trap the analyte, preventing its complete transfer into the organic phase.[6]

-

Analyte volatility: While not extremely volatile, some loss can occur during solvent evaporation steps if not performed under controlled conditions.

Q2: How do I choose the best organic solvent for my extraction?

The ideal solvent should possess the following characteristics:

-

High affinity for 2-(pentyloxy)acetic acid: A solvent with a polarity that matches the analyte will maximize partitioning.

-

Immiscibility with the aqueous phase: The solvent should form a distinct layer with water for easy separation.

-

Low boiling point: This facilitates easy removal of the solvent after extraction without significant loss of the analyte.

-

High purity and stability: To avoid introducing contaminants or reacting with the analyte.

Based on the estimated logP of 2-(pentyloxy)acetic acid, good starting choices for solvents include:

-

Ethyl acetate: A versatile solvent with medium polarity.

-

Methyl tert-butyl ether (MTBE): Another good option with slightly lower polarity than ethyl acetate.

-

Dichloromethane (DCM): Effective but carries greater health and environmental risks.

Q3: What is the "salting-out" effect, and can it improve my recovery?

The "salting-out" effect involves adding a high concentration of an inorganic salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase before extraction.[7][8] This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and "pushing" them into the organic solvent, thereby increasing the extraction efficiency.[9] This technique is particularly useful for moderately polar compounds like 2-(pentyloxy)acetic acid.

Q4: What is back-extraction, and when should I use it?

Back-extraction is a purification step where the analyte is transferred from the organic phase back into a fresh aqueous phase.[10] For an acidic compound like 2-(pentyloxy)acetic acid, this is achieved by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The acid is deprotonated to its salt form and becomes water-soluble. This process leaves non-acidic impurities behind in the organic layer. The purified analyte can then be recovered from the aqueous phase by re-acidifying and performing another extraction with an organic solvent.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the LLE of 2-(pentyloxy)acetic acid.

Issue 1: Low Recovery

Issue 2: Emulsion Formation

Emulsions are colloidal suspensions of one liquid in another and are a common problem in LLE, especially with biological samples or when vigorous shaking is employed.[6]

Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of 2-(pentyloxy)acetic acid

-

Sample Preparation:

-

To 10 mL of your aqueous sample in a 50 mL conical tube, add 1 M HCl dropwise until the pH is ≤ 1.8. Verify the pH with a calibrated pH meter.

-

-

Extraction:

-

Add 10 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes. Periodically vent the tube to release any pressure buildup.

-

Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.

-

-

Phase Separation:

-

Carefully transfer the upper organic layer to a clean collection tube using a glass pipette.

-

Repeat the extraction (steps 2 and 3) two more times with fresh 10 mL aliquots of ethyl acetate, combining the organic layers.

-

-

Drying and Concentration:

-

Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

-

Decant the dried organic extract into a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen at room temperature or in a rotary evaporator with a water bath temperature not exceeding 40°C.

-

Protocol 2: Advanced Cleanup using Back-Extraction

-

Initial Extraction:

-

Follow steps 1-3 of the Standard LLE Protocol.

-

-

Back-Extraction:

-

To the combined organic extracts in a separatory funnel, add 10 mL of 5% aqueous sodium bicarbonate solution.

-

Gently shake the funnel, venting frequently to release CO2 pressure.

-

Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

-

Repeat the back-extraction with another 10 mL of the sodium bicarbonate solution and combine the aqueous layers.

-

-

Re-extraction of Purified Analyte:

-

In a fume hood, slowly and carefully acidify the combined aqueous extracts with 6 M HCl until the pH is ≤ 1.8.

-

Transfer the acidified aqueous solution to a clean separatory funnel.

-

Extract the purified 2-(pentyloxy)acetic acid with three 10 mL portions of ethyl acetate as described in the Standard LLE Protocol.

-

Proceed with drying and concentration as outlined in step 4 of the Standard LLE Protocol.

-

Alternative and Advanced Extraction Techniques

For challenging matrices or to improve throughput and reduce solvent consumption, consider these alternative methods:

Supported Liquid Extraction (SLE)

SLE immobilizes the aqueous sample on an inert solid support (e.g., diatomaceous earth), and the organic solvent is passed through the support to extract the analyte. This technique eliminates the formation of emulsions and is easily automated.[11][12]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residue analysis in food, the QuEChERS method is a two-step process involving an initial extraction with an organic solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[13][14] This method is effective for a wide range of analytes, including acidic compounds, in complex matrices.[15][16][17]

References

-

Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

-

Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. MDPI. Available at: [Link]

-

Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

-

Supported Liquid Extraction (SLE) Techniques & Products. Phenomenex. Available at: [Link]

-

Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation. LCGC Europe. Available at: [Link]

-

Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. ResearchGate. Available at: [Link]

-

Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-HPLC-MS/MS. Preprints.org. Available at: [Link]

-

Liquid-liquid-liquid microextraction with automated movement of the acceptor and the donor phase for the extraction of phenoxyacetic acids prior to liquid chromatography detection. PubMed. Available at: [Link]

-

One-step quantitative extraction of medium-chain and long-chain fatty acids from aqueous samples. PubMed. Available at: [Link]

-

Supported Liquid Extraction (SLE). Agilent. Available at: [Link]

-

About the method. QuEChERS.com. Available at: [Link]

-

Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. ACS Publications. Available at: [Link]

-

Determination of phenoxyacetic acids and chlorophenols in aqueous samples by dynamic liquid-liquid-liquid microextraction with ion-pair liquid chromatography. PubMed. Available at: [Link]

-

Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

-

Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

-

Properties of glycolic acid. Available at: [Link]

-

Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

-

Application of solid-phase extraction in environmental sample analysis. Raykol. Available at: [Link]

-

2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

Tackling emulsions just got easier. Biotage. Available at: [Link]

-

Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). Veeprho. Available at: [Link]

-

Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Available at: [Link]

-

glycolic acid. chemequations.com. Available at: [Link]

-

Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. PubMed. Available at: [Link]

-

Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. ResearchGate. Available at: [Link]

-

Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent. Chemical Engineering Transactions. Available at: [Link]

-

Chemically-active extraction. University of York, Department of Chemistry. Available at: [Link]

-

4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at: [Link]

-

Glycolic Acid. PubChem. Available at: [Link]

-

Glycolic acid. Wikipedia. Available at: [Link]

-

Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. Available at: [Link]

-

Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples. ResearchGate. Available at: [Link]

-

Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine. ACS Publications. Available at: [Link]

-

Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. ResearchGate. Available at: [Link]

-

Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. LabRulez. Available at: [Link]

-

Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI. Available at: [Link]

-

2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

- Recovery of carboxylic acids from water by precipitation from organic solutions. Google Patents.

-

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid. U.S. Environmental Protection Agency. Available at: [Link]

-

Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters. Scientific Research Publishing. Available at: [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

-

Liquid-liquid Extraction : 4 Steps. Instructables. Available at: [Link]

-

Ethoxyacetic acid. PubChem. Available at: [Link]

-

Showing Compound Ethoxyacetic acid (FDB003235). FooDB. Available at: [Link]

-

Acetic acid, ethoxy-. NIST WebBook. Available at: [Link]

-

FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation. Available at: [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

-

Troubleshooting protein recovery issues. Cytiva. Available at: [Link]

Sources

- 1. Glycolic acid - Wikipedia [en.wikipedia.org]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. laballey.com [laballey.com]

- 11. Supported Liquid Extraction (SLE) Techniques & Products [phenomenex.com]

- 12. agilent.com [agilent.com]

- 13. Application of solid-phase extraction in environmental sample analysis - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]

- 14. veeprho.com [veeprho.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

Technical Support Center: Minimizing Hydrolysis of 2-(pentyloxy)acetic Acid Derivatives

This guide serves as a specialized technical resource for researchers working with 2-(pentyloxy)acetic acid derivatives . These compounds, particularly their esters and activated forms (acid chlorides/anhydrides), exhibit distinct hydrolytic instability due to the inductive electron-withdrawing effect (-I) of the

This effect increases the electrophilicity of the carbonyl carbon, making these derivatives significantly more susceptible to nucleophilic attack by atmospheric moisture than standard aliphatic analogs.

Part 1: The Hydrolysis Risk Profile

Why is this molecule sensitive?

Unlike simple fatty acid derivatives (e.g., octanoic acid esters), 2-(pentyloxy)acetic acid derivatives possess an oxygen atom at the

-

Mechanism: The

-oxygen exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon. -

Consequence: The carbonyl carbon becomes highly electrophilic (electron-deficient), lowering the activation energy for nucleophilic attack by water molecules.

-

Result: Accelerated hydrolysis rates, even under neutral conditions if moisture is present.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Visual & Physical Changes

Q: My liquid ester sample has developed a cloudy precipitate or solid residue. Is it degraded? A: Likely, yes.

-

The Issue: 2-(pentyloxy)acetic acid (the hydrolysis product) is a solid at room temperature (or a viscous oil depending on purity), whereas many of its lower alkyl esters are liquids. The "cloudiness" is often the free acid precipitating out of the ester matrix or crystallizing due to hydrogen bonding.

-

Immediate Action: Perform a solubility test. The free acid is soluble in aqueous base (e.g., 1M NaOH), whereas the ester is not. If the solid dissolves in base, hydrolysis has occurred.

Q: The refractive index of my sample seems "off" compared to the CoA. Why? A: Hydrolysis creates a binary mixture of the ester and the free acid + alcohol.[1]

-

Technical Insight: The cleavage of the ester bond changes the optical density. Even 2-3% hydrolysis can significantly alter the refractive index. Do not rely on RI for purity; use quantitative NMR (qNMR).

Scenario B: Storage & Handling

Q: Can I store the acid chloride derivative in a freezer at -20°C? A: Yes, but only if strictly anhydrous .

-

The Trap: Freezers often have high humidity. If the vial seal is imperfect, the temperature drop creates a vacuum (ideal gas law), sucking moist freezer air into the vial.

-

The Fix: Store the primary vial inside a secondary jar containing a desiccant (e.g., P2O5 or activated molecular sieves) and seal the secondary jar with Parafilm.

Q: I stored the ethyl ester in DMSO-d6 for NMR, and it degraded overnight. Why? A: DMSO is hygroscopic.

-

Root Cause: "Anhydrous" DMSO from a stock bottle can absorb significant water (up to 1% w/w) within minutes of opening. In DMSO, water is a potent nucleophile due to the lack of hydrogen bonding stabilization (DMSO is aprotic).

-

Solution: Use ampules of DMSO-d6 or treat your solvent with 4Å molecular sieves for 24 hours before dissolving the sensitive ester.

Part 3: Deep Dive FAQ

Q: What is the specific mechanism driving this instability?

The hydrolysis proceeds via an acid-catalyzed nucleophilic acyl substitution. The

Q: How do I detect early-stage hydrolysis ( < 5%)?

Proton NMR (

-

Focus Region: Look at the

-methylene protons ( -

The Shift:

-

Ester: Typically

4.0 – 4.2 ppm. -

Free Acid: Shifts slightly downfield (

4.3 – 4.5 ppm) due to carboxylic acid dimerization, or upfield if ionized.

-

-

The Smoking Gun: Look for the alcohol byproduct.[1][2] If you have the ethyl ester, look for the sharp ethanol triplet/quartet signals. These are often easier to integrate than the shifting

-proton.

Part 4: Experimental Protocols

Protocol 1: The "Double-Desiccant" Storage System